

An In-depth Technical Guide to 1H,1H,7H-Dodecafluoro-1-heptanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H,1H,7H-Dodecafluoro-1-heptanol**

Cat. No.: **B1329297**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **1H,1H,7H-Dodecafluoro-1-heptanol**. This fluorinated alcohol is a versatile compound with significant potential in various high-technology sectors, including materials science and pharmaceuticals. Its unique properties, such as high thermal stability and low surface tension, make it a valuable component in the development of advanced materials and drug delivery systems. This document details its chemical structure, summarizes its key physical and spectroscopic data in tabular form, and provides illustrative experimental protocols for its synthesis and application.

Chemical Structure and Identification

1H,1H,7H-Dodecafluoro-1-heptanol, also known by several synonyms including 1,1,7-Trihydroperfluoroheptanol, is a partially fluorinated alcohol. The presence of a perfluorinated carbon chain and a terminal hydroxyl group gives the molecule its distinct amphiphilic character.

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol
CAS Number	335-99-9
Molecular Formula	C ₇ H ₄ F ₁₂ O
Molecular Weight	332.09 g/mol
InChI	InChI=1S/C7H4F12O/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2,20H,1H2
InChIKey	BYKNGMLDSIEFFG-UHFFFAOYSA-N
SMILES	C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Physicochemical Properties

The physicochemical properties of **1H,1H,7H-Dodecafluoro-1-heptanol** are largely dictated by its extensive fluorination. This leads to high thermal stability, chemical resistance, and low surface energy.

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	Colorless to light yellow, clear liquid	
Melting Point	-20 °C	
Boiling Point	170 °C	
Density	1.75 g/cm ³	
Refractive Index (n _{20D})	1.32	

Spectroscopic Data

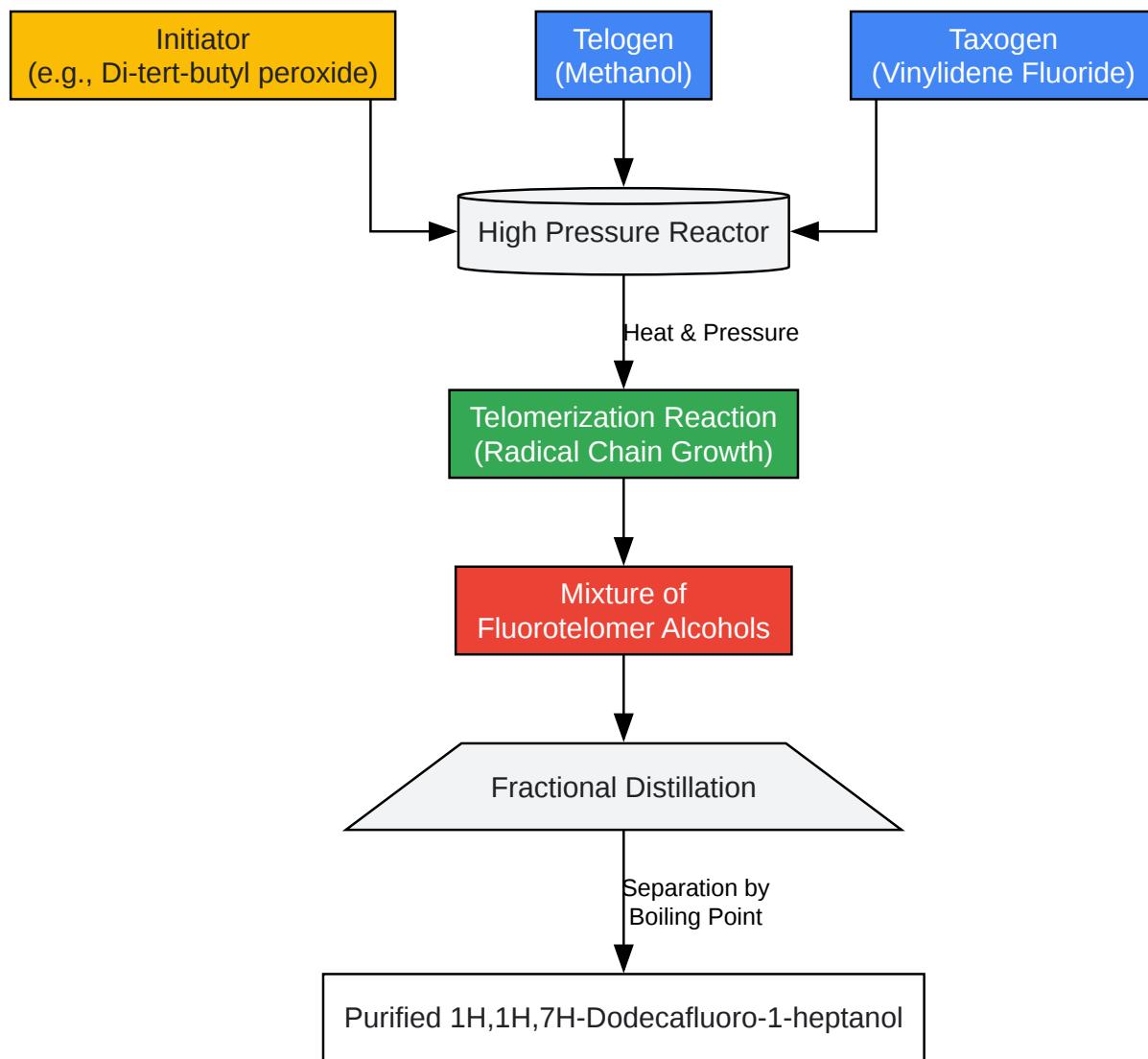
Spectroscopic analysis is crucial for the identification and characterization of **1H,1H,7H-Dodecafluoro-1-heptanol**. The following tables summarize the key spectral data.

Table 3: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in search results		

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
Data not available in search results		


Table 5: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
31	100	$[\text{CH}_2\text{OH}]^+$
Other fragments not detailed in search results		

Experimental Protocols

Synthesis of **1H,1H,7H-Dodecafluoro-1-heptanol** via Telomerization (Representative Protocol)

The synthesis of fluorinated alcohols like **1H,1H,7H-Dodecafluoro-1-heptanol** is often achieved through the telomerization of a fluoroalkene with a telogen, such as an alcohol. The following is a representative workflow for such a synthesis.

Click to download full resolution via product page

Figure 1: Representative workflow for the synthesis of **1H,1H,7H-Dodecafluoro-1-heptanol**.

Materials:

- Vinylidene fluoride (taxogen)
- Methanol (telogen)
- Di-tert-butyl peroxide (initiator)

- High-pressure autoclave reactor
- Distillation apparatus

Procedure:

- Charge a high-pressure autoclave reactor with methanol and the radical initiator, di-tert-butyl peroxide.
- Introduce vinylidene fluoride into the reactor. The molar ratio of the telogen to the taxogen is critical in controlling the chain length of the resulting fluorotelomer alcohols.
- Heat the reactor to initiate the radical telomerization. The reaction proceeds via a free-radical chain mechanism.
- After the reaction is complete, cool the reactor and collect the resulting mixture of fluorotelomer alcohols.
- Separate the desired **1H,1H,7H-Dodecafluoro-1-heptanol** from the mixture of other fluorotelomers by fractional distillation under reduced pressure.

Application in the Formulation of Superhydrophobic Coatings (Representative Protocol)

The low surface energy of **1H,1H,7H-Dodecafluoro-1-heptanol** makes it an excellent candidate for the creation of water-repellent surfaces. It can be used to functionalize nanoparticles, which are then deposited on a substrate to create a superhydrophobic coating.

Materials:

- Silica nanoparticles
- Ethanol
- Ammonium hydroxide
- **1H,1H,7H-Dodecafluoro-1-heptanol** (or a reactive derivative like a fluoroalkylsilane)

- Substrate (e.g., aluminum, glass)
- Spin-coater

Procedure:

- Synthesis of Silica Nanoparticles (Stöber Process):
 - Mix ethanol and ammonium hydroxide in a beaker with stirring.
 - Slowly add tetraethoxysilane (TEOS) to the mixture to form silica nanoparticles.
- Functionalization of Silica Nanoparticles:
 - Disperse the synthesized silica nanoparticles in an ethanolic solution containing **1H,1H,7H-Dodecafluoro-1-heptanol** (or its reactive derivative).
 - Allow the mixture to react to ensure the surface of the silica nanoparticles is functionalized with the fluorinated alcohol.
- Coating Deposition:
 - Apply the suspension of functionalized silica nanoparticles onto the desired substrate using a spin-coater.
 - Control the spin speed and duration to achieve a uniform coating of the desired thickness.
- Drying and Curing:
 - Dry the coated substrate to evaporate the solvent.
 - Cure the coating, if necessary, to enhance its durability and adhesion to the substrate.

Applications in Research and Drug Development

The unique properties of **1H,1H,7H-Dodecafluoro-1-heptanol** have led to its use and investigation in several advanced applications:

- Materials Science: It is a key component in the formulation of fluorinated surfactants and specialty coatings that provide excellent water and oil repellency. These coatings are utilized in textiles, electronics, and automotive applications to enhance durability and resistance to environmental factors.
- Polymer Synthesis: It serves as a valuable intermediate in the synthesis of fluorinated polymers. These polymers inherit the desirable properties of the fluorinated alcohol, such as thermal stability and chemical resistance.
- Drug Development: In the pharmaceutical industry, fluorinated alcohols are explored for their potential in drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients. The amphiphilic nature of **1H,1H,7H-Dodecafluoro-1-heptanol** allows it to form self-assembling structures like micelles, which can be investigated for drug delivery applications.

Safety and Handling

1H,1H,7H-Dodecafluoro-1-heptanol is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

1H,1H,7H-Dodecafluoro-1-heptanol is a fluorinated alcohol with a unique combination of properties that make it a valuable compound in both academic research and industrial applications. Its high thermal stability, chemical resistance, and low surface energy are key attributes that are being leveraged in the development of advanced materials and are of growing interest in the field of drug development. Further research into the biological interactions and formulation capabilities of this compound is likely to expand its applications in the pharmaceutical and biomedical fields.

- To cite this document: BenchChem. [An In-depth Technical Guide to 1H,1H,7H-Dodecafluoro-1-heptanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329297#chemical-structure-of-1h-1h-7h-dodecafluoro-1-heptanol\]](https://www.benchchem.com/product/b1329297#chemical-structure-of-1h-1h-7h-dodecafluoro-1-heptanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com